molecular formula C16H19NO5S B13000547 N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide

Katalognummer: B13000547
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: ZEANMQGTAJNXPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is an organic compound with a complex structure that includes both hydroxymethyl and dimethoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-(Hydroxymethyl)-4,5-dimethoxyphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted sulfonamides. These products can be further utilized in various applications, including drug development and material science .

Wissenschaftliche Forschungsanwendungen

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonamides and hydroxymethyl derivatives, such as:

Uniqueness

N-(2-(Hydroxymethyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C16H19NO5S

Molekulargewicht

337.4 g/mol

IUPAC-Name

N-[2-(hydroxymethyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H19NO5S/c1-11-4-6-13(7-5-11)23(19,20)17-14-9-16(22-3)15(21-2)8-12(14)10-18/h4-9,17-18H,10H2,1-3H3

InChI-Schlüssel

ZEANMQGTAJNXPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2CO)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.